ethyl [3-(pyridin-4-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate
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Overview
Description
ETHYL 2-[3-(PYRIDIN-4-YL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL]ACETATE is a heterocyclic compound that combines the structural features of triazole and thiadiazine. This hybrid nucleus is known for its diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .
Preparation Methods
The synthesis of ETHYL 2-[3-(PYRIDIN-4-YL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL]ACETATE involves several routes. One common method is the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, often using advanced techniques such as microwave irradiation to reduce reaction times .
Chemical Reactions Analysis
ETHYL 2-[3-(PYRIDIN-4-YL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL]ACETATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium azide or potassium cyanide.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It serves as a synthetic intermediate for the development of new heterocyclic compounds.
Biology: It exhibits significant antimicrobial and antiviral activities, making it a potential candidate for drug development.
Medicine: Its anticancer and anti-inflammatory properties are being explored for therapeutic applications.
Industry: It is used in the synthesis of enzyme inhibitors and other bioactive molecules
Mechanism of Action
The mechanism of action of ETHYL 2-[3-(PYRIDIN-4-YL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL]ACETATE involves its interaction with specific molecular targets. It can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various pharmacological effects. The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity .
Comparison with Similar Compounds
ETHYL 2-[3-(PYRIDIN-4-YL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL]ACETATE is unique due to its hybrid structure combining triazole and thiadiazine. Similar compounds include:
- 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines
These compounds share similar pharmacological activities but differ in their structural arrangements and specific bioactivities.
Properties
Molecular Formula |
C13H13N5O2S |
---|---|
Molecular Weight |
303.34 g/mol |
IUPAC Name |
ethyl 2-(3-pyridin-4-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate |
InChI |
InChI=1S/C13H13N5O2S/c1-2-20-11(19)7-10-8-21-13-16-15-12(18(13)17-10)9-3-5-14-6-4-9/h3-6H,2,7-8H2,1H3 |
InChI Key |
MBOIMAZSSIJTFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NN2C(=NN=C2SC1)C3=CC=NC=C3 |
Origin of Product |
United States |
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